6-Methyl-1h-indole-5-carboxylic acid
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Overview
Description
6-Methyl-1h-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1h-indole-5-carboxylic acid typically involves the functionalization of indole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the esterification of indole-5-carboxylic acid to form methyl indole-5-carboxylate, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1h-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-1h-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications include the development of drugs targeting various diseases.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1h-indole-5-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. For example, they can inhibit protein kinases or interfere with DNA replication . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Indole-5-carboxylic acid
- Methyl indole-5-carboxylate
Comparison
6-Methyl-1h-indole-5-carboxylic acid is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to indole-3-carboxylic acid and indole-5-carboxylic acid, the methyl group can enhance its lipophilicity and potentially alter its interaction with biological targets .
Properties
IUPAC Name |
6-methyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXAGNYZFUTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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